molecular formula C10H8BrF3O2 B1356699 Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate CAS No. 346603-68-7

Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate

Cat. No. B1356699
CAS RN: 346603-68-7
M. Wt: 297.07 g/mol
InChI Key: DFYWLNAELNNBMC-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a white crystalline powder that is synthesized through a specific chemical reaction.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Methyl 4-(bromomethyl)benzoate : This compound is synthesized from methyl 4-methylbenzoate, with an optimized process achieving a yield of 90.5% (Bi Yun-mei, 2012).

  • Crystal Structure Analysis : Research comparing crystal structures of similar bromo–hydroxy–benzoic acid derivatives, including methyl 4-bromo-2-(methoxymethoxy)benzoate, contributes to the understanding of molecular interactions and structural properties (P. A. Suchetan et al., 2016).

  • Synthesis of Nilotinib : This compound is involved in the synthesis of Nilotinib, an antitumor agent. It demonstrates the compound's relevance in pharmaceutical synthesis (Wang Cong-zhan, 2009).

Chemical Reactions and Properties

  • Interaction with Sulfur Tetrafluoride : This research investigates the reaction of similar compounds with sulfur tetrafluoride, providing insights into chemical reactions and transformations (I. I. Gaidarzhy et al., 2020).

  • Synthesis of Heterocyclic Compounds : The compound is used in the synthesis of methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates, leading to new heterocyclic compounds (M. S. Yagodkina-Yakovenko et al., 2018).

  • Trifluoromethylation of Arenes and Heteroarenes : Utilized in reactions to produce trifluoromethyl-substituted phthalates or benzoates, showcasing its role in introducing trifluoromethyl groups into various structures (J. Volle & M. Schlosser, 2002).

  • Synthesis of Trifluoromethoxylated Aniline Derivatives : This is instrumental in the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, important in pharmaceutical and functional material development (Pengju Feng & Ming‐Yu Ngai, 2016).

  • Determination of Diastereoisomers : Used in the study of diastereoisomers, contributing to analytical chemistry techniques (L. Toribio et al., 2000).

properties

IUPAC Name

methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-16-9(15)6-3-2-4-8(7(6)5-11)10(12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYWLNAELNNBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591195
Record name Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate

CAS RN

346603-68-7
Record name Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-3-trifluoromethyl-benzoic acid methyl ester (0.95 g, 4.35 mmol) in benzene (10 mL) was added N-bromosuccinimide (0.77 g, 4.33 g) and benzoyl peroxide (0.052 g, 0.21 mmol) and the resulting mixture heated to reflux for 4 h, cooled and stirred at room temperature for 48 h. The mixture was filtered, the filter cake washed with diethyl ether and the filtrate washed with a 1 N sodium thiosulfate solution (10 mL), brine and dried over magnesium sulfate. The mixture was filtered and evaporated and the residue purified via automated flash chromatography (Analogix, SF25-80 g column, 5->10% ethyl acetate/hexane gradient) to give 2-bromomethyl-3-trifluoromethyl-benzoic acid methyl ester (1.04 g, 3.50 mmol, 81%) as an off white solid; 1H NMR (300 MHz, DMSO-d6) δ ppm 3.72-4.16 (m, 3H), 5.03 (s, 2H), 7.47-8.32 (m, 3H).
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.052 g
Type
catalyst
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-3-trifluoromethyl-benzoic acid methyl ester (0.95 g, 4.35 mmol) in benzene (10 mL) was added N-bromosuccinimide (0.77 g, 4.33 g) and benzoyl peroxide (0.052 g, 0.21 mmol) and the resulting mixture heated to reflux for 4 h, cooled and stirred at room temperature for 48 h. The mixture was filtered, the filter cake washed with diethyl ether and the filtrate washed with a 1 N sodium thiosulfate solution (10 mL), brine and dried over magnesium sulfate. The mixture was filtered and evaporated and the residue purified via automated flash chromatography (Analogix, SF25-80 g column, 5→10% ethyl acetate/hexane gradient) to give 2-bromomethyl-3-trifluoromethyl-benzoic acid methyl ester (1.04 g, 3.50 mmol, 81%) as an off white solid; 1H NMR (300 MHz, DMSO-d6) δ ppm 3.72-4.16 (m, 3H), 5.03 (s, 2H), 7.47-8.32 (m, 3H).
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.052 g
Type
catalyst
Reaction Step Two
Name
Yield
10%

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